
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring, a propanol group, and a benzodioxole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the propanol group, and the attachment of the benzodioxole moiety. Common reagents used in these reactions include piperazine, propanol, and benzodioxole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, reduction may produce alkanes or amines, and substitution reactions may result in a wide range of functionalized derivatives.
Scientific Research Applications
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- can be compared with other similar compounds, such as:
- 1-Piperazineethanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
- 1-Piperazinebutanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the piperazine ring
Properties
CAS No. |
66596-56-3 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4-methyl-5-(4-methylpiperazin-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C18H26N2O3/c1-14(12-20-9-7-19(2)8-10-20)16(21)5-3-15-4-6-17-18(11-15)23-13-22-17/h3-6,11,14,16,21H,7-10,12-13H2,1-2H3/b5-3+ |
InChI Key |
FMNSHZXQSOOADQ-HWKANZROSA-N |
Isomeric SMILES |
CC(CN1CCN(CC1)C)C(/C=C/C2=CC3=C(C=C2)OCO3)O |
Canonical SMILES |
CC(CN1CCN(CC1)C)C(C=CC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


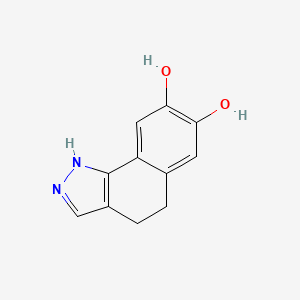
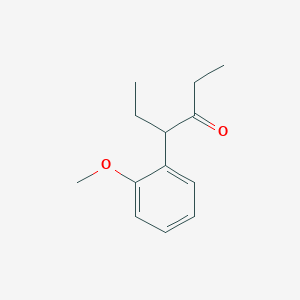
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
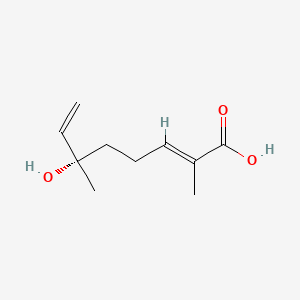
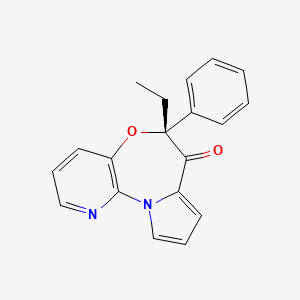
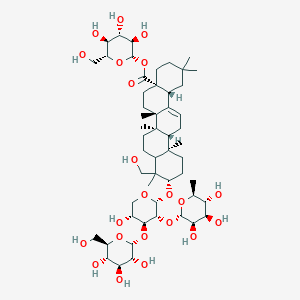
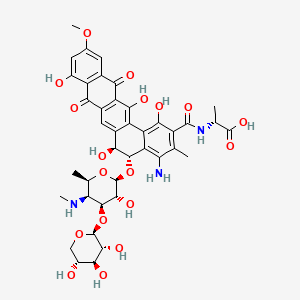
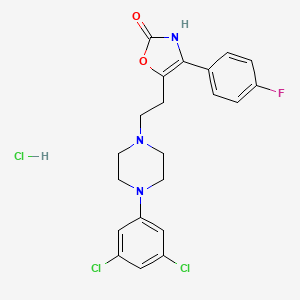
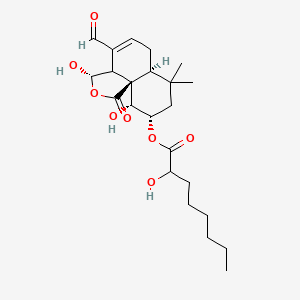
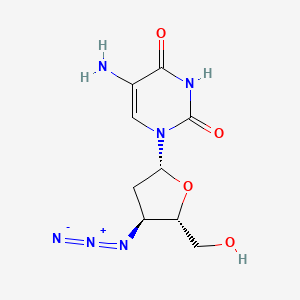
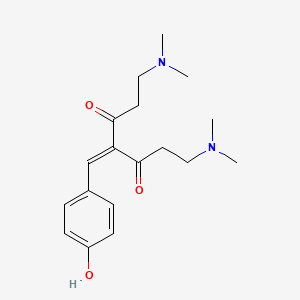
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)

